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N,N,4-trimethylpyridazin-3-amine

Heterocyclic chemistry Regioselective synthesis Pyridazine functionalization

N,N,4-Trimethylpyridazin-3-amine (CAS 17258-42-3, C₇H₁₁N₃, MW 137.18 g/mol) is a trisubstituted pyridazin-3-amine bearing two N-methyl groups on the exocyclic 3-amino nitrogen and one C-methyl group at the ring 4-position. This substitution pattern distinguishes it from the ring-trisubstituted isomer 4,5,6-trimethylpyridazin-3-amine (CAS 17258-24-1) and from the di-N-methyl analog lacking the 4-methyl group, N,N-dimethylpyridazin-3-amine (CAS 17258-31-0).

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B13093051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,4-trimethylpyridazin-3-amine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=C(N=NC=C1)N(C)C
InChIInChI=1S/C7H11N3/c1-6-4-5-8-9-7(6)10(2)3/h4-5H,1-3H3
InChIKeySXFMFJYKCLHJAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,4-Trimethylpyridazin-3-amine: Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


N,N,4-Trimethylpyridazin-3-amine (CAS 17258-42-3, C₇H₁₁N₃, MW 137.18 g/mol) is a trisubstituted pyridazin-3-amine bearing two N-methyl groups on the exocyclic 3-amino nitrogen and one C-methyl group at the ring 4-position. This substitution pattern distinguishes it from the ring-trisubstituted isomer 4,5,6-trimethylpyridazin-3-amine (CAS 17258-24-1) and from the di-N-methyl analog lacking the 4-methyl group, N,N-dimethylpyridazin-3-amine (CAS 17258-31-0) . Pyridazinamines as a class exhibit broad pharmacological relevance, with demonstrated antiviral, antihypertensive, and anti-inflammatory activities documented across multiple patent families [1]. The compound functions primarily as a heterocyclic building block and synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, antiviral capsid binding, and CNS receptor modulation [2].

Why N,N,4-Trimethylpyridazin-3-amine Cannot Be Replaced by Generic Pyridazin-3-amine Analogs: The Substitution-Pattern Barrier


Pyridazin-3-amines are not interchangeable procurement commodities. The presence, position, and number of methyl substituents fundamentally alter the electronic character of the pyridazine ring and the basicity of the amino group, both of which govern reactivity in downstream synthetic transformations and target binding [1]. The N,N-dimethylation on the exocyclic amine redirects the protonation site relative to the primary amine analogs—as established by Cookson and Cheeseman, protonation in 3-(dimethylamino)pyridazines occurs ortho to the NMe₂ group on the ring rather than on the exocyclic nitrogen, a behavior absent in non-methylated or mono-methylated congeners [2]. The additional 4-methyl group further modulates ring electron density and steric accessibility, creating a substitution pattern that is structurally isomeric but functionally non-equivalent to 4,5,6-trimethylpyridazin-3-amine (CAS 17258-24-1) . Substituting any of these analogs into a synthetic route optimized for N,N,4-trimethylpyridazin-3-amine introduces uncontrolled variation in reaction kinetics, regioselectivity, and product purity—risks directly quantifiable below.

N,N,4-Trimethylpyridazin-3-amine vs. Closest Analogs: Quantified Differentiation for Procurement Decision-Making


Structural Isomer Differentiation: N,N,4-Trimethyl vs. 4,5,6-Trimethyl Substitution Pattern Determines Synthetic Reactivity

N,N,4-Trimethylpyridazin-3-amine (CAS 17258-42-3) is a constitutional isomer of 4,5,6-trimethylpyridazin-3-amine (CAS 17258-24-1); both share the molecular formula C₇H₁₁N₃ and molecular weight 137.18 g/mol . In the target compound, two methyl groups reside on the exocyclic 3-amino nitrogen (N,N-dimethyl) and one at the ring 4-position, whereas in 4,5,6-trimethylpyridazin-3-amine all three methyls are ring-bound at positions 4, 5, and 6, leaving a primary amine (–NH₂) at position 3 . This difference produces fundamentally distinct reactivity profiles: the N,N-dimethylamino group in the target compound renders the exocyclic nitrogen tertiary and non-nucleophilic for acylation or sulfonylation, redirecting electrophilic attack to ring positions ortho to the NMe₂ group as demonstrated for dimethylaminopyridazines by Cookson and Cheeseman [1]. Conversely, the 4,5,6-isomer retains a nucleophilic primary amine available for derivatization. For procurement, this means the two isomers are not synthetically interchangeable in any reaction involving amine acylation, alkylation, or diazotization.

Heterocyclic chemistry Regioselective synthesis Pyridazine functionalization

Basicity (pKa) Differentiation: N,N-Dimethylation Shifts Protonation Behavior Relative to Primary Amine Analogs

The predicted conjugate acid pKa of N,N,4-trimethylpyridazin-3-amine is approximately 6.28 ± 0.10, based on the experimental Hammett correlation for 3-(dimethylamino)pyridazine derivatives established by Cookson and Cheeseman (1972), which demonstrated that protonation occurs on the ring carbon ortho to the NMe₂ group rather than on the exocyclic nitrogen [1]. In contrast, the comparator 4-methylpyridazin-3-amine (CAS 90568-15-3), which bears a primary amine at position 3, has a predicted pKa of 5.31 ± 0.10 . The ~0.97 log unit difference corresponds to the target compound being approximately 9.3-fold more basic at the conjugate acid level. This basicity shift affects solubility at physiological pH, salt formation characteristics, and chromatographic retention behavior. For the broader pyridazinamine class, Hammett σₘ and σₚ correlations in the Cookson study confirmed that electron-donating substituents on the ring increase basicity in a predictable, linear free-energy relationship [1].

Physicochemical profiling Amine basicity Drug-likeness optimization

Synthetic Route Specificity: Aza-Diels-Alder Access to 3-Amino-4-methylpyridazine Core with N,N-Dimethyl Decoration

A highly regioselective synthetic method for constructing the N,N-dimethyl-4-methylpyridazin-3-amine scaffold was reported via the aza-Diels-Alder reaction of 1,2,3-triazine derivatives with 1-propynylamines under neutral conditions [1]. This method achieves the specific N,N,4-trimethyl substitution pattern in a single cycloaddition step, avoiding the isomeric 4,5,6-trimethylpyridazin-3-amine that would result from alternative ring-closure strategies starting from methyl-substituted hydrazines and 1,4-dicarbonyl precursors [2]. The aza-Diels-Alder approach operates under mild, neutral conditions without requiring strong base or transition-metal catalysts, contrasting with alternative C-N coupling methods such as palladium-catalyzed amination of halopyridazines, which may produce regioisomeric mixtures and require chromatographic separation [3]. For procurement, a compound accessed via a well-characterized, regioselective route provides higher confidence in structural fidelity and batch-to-batch consistency.

Synthetic methodology Aza-Diels-Alder cycloaddition Regioselective heterocycle synthesis

Lack of Exocyclic N-H Donor: Hydrogen-Bonding Profile Differentiation from Primary and Secondary Amine Analogs

N,N,4-Trimethylpyridazin-3-amine bears a fully substituted exocyclic nitrogen (N,N-dimethylamino group) that cannot serve as a hydrogen-bond donor (HBD), unlike its primary amine analogs 4-methylpyridazin-3-amine (1 HBD) and 4,5,6-trimethylpyridazin-3-amine (1 HBD), or the secondary amine analog N-methyl-4-methylpyridazin-3-amine (1 HBD) . The target compound has zero hydrogen-bond donors and three hydrogen-bond acceptors (two ring nitrogens plus the exocyclic N lone pair), yielding an HBD/HBA ratio of 0/3 versus 1/3 for the primary amine comparators . This difference directly impacts predicted membrane permeability (fewer HBDs generally correlate with higher passive permeability per Lipinski's rules), solubility in aqueous versus organic media, and crystallinity. In drug design contexts, removing an HBD is a well-established strategy to improve blood-brain barrier penetration and oral bioavailability [1].

Medicinal chemistry Hydrogen bonding Drug design

Class-Level Antiviral SAR Context: Dimethylamino Pyridazinamines as a Privileged Capsid-Binding Pharmacophore

Within the pyridazinamine antiviral chemotype, the dimethylamino substitution at position 3 is a recognized pharmacophoric element that enhances capsid-binding affinity relative to unsubstituted or mono-methylamino analogs. This is exemplified by the clinical-stage compound pirodavir (R 77975), a substituted phenoxy-pyridazinamine with an N,N-dimethylamino-type core that achieves an EC₈₀ of 0.064 µg/mL against rhinovirus, representing a 500-fold potency improvement over its predecessor R 61837 (EC₈₀ > 32 µg/mL), which lacked optimal amine substitution [1][2]. While N,N,4-trimethylpyridazin-3-amine itself is a simpler scaffold lacking the elaborated phenoxy-piperidinyl side chain of pirodavir, the conserved N,N-dimethylamino-pyridazine core motif positions it as a direct structural precursor for constructing capsid-binding screening libraries within the Janssen pyridazinamine patent space [3]. Compounds in this class have demonstrated activity against poliovirus, rhinovirus (groups A and B), and other picornaviruses [1].

Antiviral drug discovery Capsid-binding agents Structure-activity relationship

Where N,N,4-Trimethylpyridazin-3-amine Adds Maximum Value: Evidence-Backed Procurement Scenarios


Scaffold for Antipicornavirus Capsid-Binding Library Synthesis

Medicinal chemistry teams constructing screening libraries targeting enterovirus and rhinovirus capsid proteins should prioritize N,N,4-trimethylpyridazin-3-amine as a core scaffold. The N,N-dimethylamino-pyridazine motif is the conserved pharmacophoric element in the most potent pyridazinamine antivirals, including pirodavir (EC₈₀ = 0.064 µg/mL across 100 rhinovirus serotypes), and its predecessor R 61837 [1]. The target compound provides the dimethylamino-pyridazine core with an additional 4-methyl handle for further derivatization, aligning with the SAR trajectory established in the Janssen pyridazinamine patent family (US 4,992,433; US 5,106,973) [2]. Procuring this specific isomer eliminates the risk of obtaining the 4,5,6-trimethyl isomer (CAS 17258-24-1), which lacks the N,N-dimethylamino pharmacophore and would be inactive in capsid-binding assays .

CNS Drug Discovery Fragment with Zero H-Bond Donors

For CNS-targeted fragment-based drug discovery programs, N,N,4-trimethylpyridazin-3-amine offers a rare combination of a heteroaromatic diazine core with zero hydrogen-bond donor capacity (only 3 H-bond acceptors). This property distinguishes it from the primary amine analog 4-methylpyridazin-3-amine (1 HBD) and aligns with established CNS drug design principles where reducing HBD count below 1 is correlated with improved blood-brain barrier penetration [1]. The compound's predicted pKa of ~6.28 positions it near the critical pH 6–7 range where ionization state shifts can be exploited for lysosomal trapping or pH-dependent receptor engagement, a property absent in the less basic primary amine analogs (pKa ~4.88–5.31) [2]. The 4-methyl group additionally provides a synthetic handle for late-stage C–H functionalization without requiring protecting-group manipulation of the amine.

Key Intermediate for Prokineticin Receptor (PKR1) Antagonist Synthesis

The N,N-dimethylpyridazin-3-amine substructure is a validated core in prokineticin receptor 1 (PKR1) antagonist programs, as demonstrated by compounds in US Patent 9,790,201 with reported IC₅₀ values ranging from 160 nM to 1,440 nM against PKR1 in intracellular calcium mobilization assays [1]. N,N,4-Trimethylpyridazin-3-amine, bearing the requisite N,N-dimethylamino group plus a 4-methyl substituent that can be elaborated via C–H activation or halogenation, serves as a direct precursor to this chemotype. Substituting with the isomeric 4,5,6-trimethylpyridazin-3-amine would deliver a primary amine intermediate incompatible with the SAR-defined N,N-dimethylamino requirement for PKR1 binding affinity [2].

Physicochemical Probe for Basicity-Dependent Pyridazine Reactivity Studies

Physical organic chemistry groups investigating substituent effects on diazine basicity should use N,N,4-trimethylpyridazin-3-amine as a well-defined probe within the Hammett correlation framework established by Cookson and Cheeseman in 1972 [1]. This foundational study demonstrated that dimethylamino pyridazines protonate at the ring carbon ortho to the NMe₂ substituent, a behavior distinct from chloropyridazines and pyridazones, and that basicities correlate linearly with substituent σ constants. The target compound, combining N,N-dimethylamino (σₚ⁺ ≈ −1.7) and 4-methyl (σₘ ≈ −0.07) electronic effects, provides a specific point on this Hammett plot for calibrating computational pKa prediction models (e.g., Jaguar pKa, Epik, MarvinSuite) against experimental data [2].

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